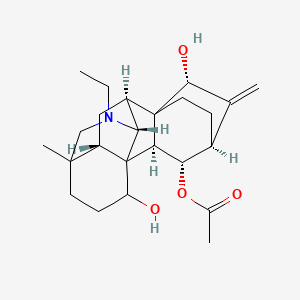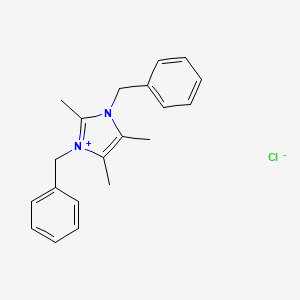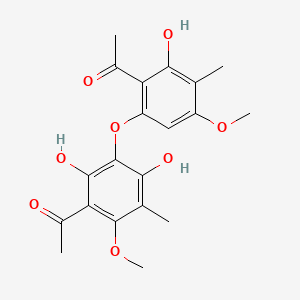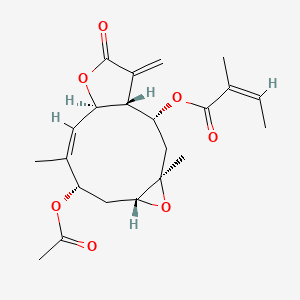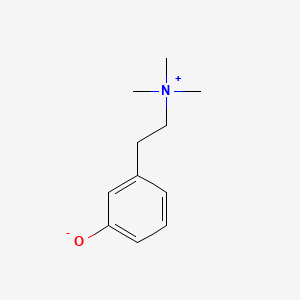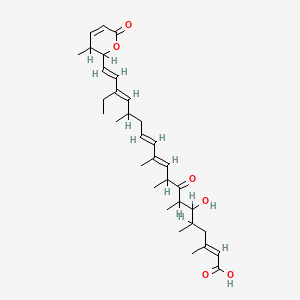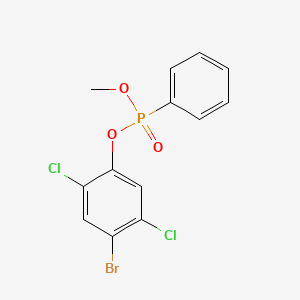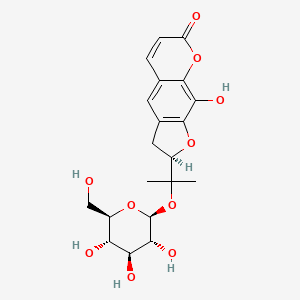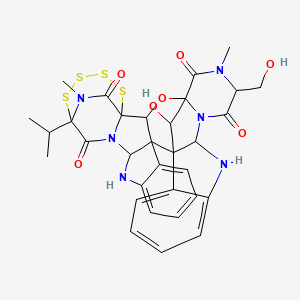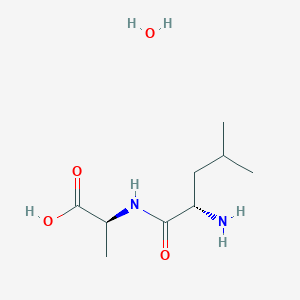
L-亮氨酰-L-丙氨酸
描述
LEU-ALA, also known as leucyl-alanine, is a dipeptide composed of the amino acids leucine and alanine. It is formed by the peptide linkage between the carboxyl group of leucine and the amino group of alanine. This compound is of significant interest in biochemistry and molecular biology due to its role in protein structure and function.
科学研究应用
亮氨酰丙氨酸在科学研究中具有广泛的应用,包括:
化学: 它被用作肽合成和肽键形成研究的模型化合物。
生物学: 亮氨酰丙氨酸用于蛋白质结构和功能的研究,以及酶-底物相互作用的调查。
作用机制
亮氨酰丙氨酸的作用机制涉及它与特定分子靶标和途径的相互作用。在生物系统中,亮氨酰丙氨酸可以作为参与蛋白质合成和降解的酶的底物。 它还可以调节某些信号通路,导致细胞过程(如生长、分化和凋亡)发生变化 .
生化分析
Biochemical Properties
L-Leucyl-L-alanine plays a significant role in biochemical reactions, particularly in the context of protein synthesis and degradation. It interacts with enzymes such as leucyl aminopeptidase, which catalyzes the hydrolysis of leucine-containing peptides . This interaction is crucial for understanding the mechanisms of protein turnover and the regulation of amino acid availability in cells. Additionally, L-Leucyl-L-alanine can inhibit certain ubiquitin ligases, preventing the formation of ubiquitin-protein conjugates and affecting protein degradation pathways .
Cellular Effects
L-Leucyl-L-alanine influences various cellular processes, including cell signaling, gene expression, and metabolism. It has been shown to affect the mTORC1 signaling pathway, which is essential for cell growth and proliferation . By modulating this pathway, L-Leucyl-L-alanine can impact protein synthesis, lipid metabolism, and autophagy. Furthermore, its interaction with ubiquitin ligases can lead to the accumulation of ubiquitinated proteins, affecting cellular homeostasis and stress responses .
Molecular Mechanism
At the molecular level, L-Leucyl-L-alanine exerts its effects through specific binding interactions with enzymes and other biomolecules. For instance, it binds to leucyl aminopeptidase, facilitating the hydrolysis of leucine-containing peptides . Additionally, L-Leucyl-L-alanine can inhibit the activity of certain ubiquitin ligases, preventing the formation of ubiquitin-protein conjugates and altering protein degradation pathways . These interactions highlight the compound’s role in regulating protein turnover and cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Leucyl-L-alanine can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods . Studies have shown that L-Leucyl-L-alanine can induce long-term changes in cellular function, particularly in the context of protein degradation and stress responses
Dosage Effects in Animal Models
The effects of L-Leucyl-L-alanine in animal models can vary depending on the dosage administered. At low doses, the compound may enhance protein synthesis and cellular metabolism, while higher doses could lead to toxic effects and cellular stress . Studies have shown that excessive amounts of L-Leucyl-L-alanine can disrupt cellular homeostasis and induce adverse effects, highlighting the importance of careful dosage management in experimental settings .
Metabolic Pathways
L-Leucyl-L-alanine is involved in several metabolic pathways, including those related to protein synthesis and degradation. It interacts with enzymes such as leucyl aminopeptidase, which catalyzes the hydrolysis of leucine-containing peptides . Additionally, the compound can influence the mTORC1 signaling pathway, affecting metabolic flux and the synthesis of key biomolecules . These interactions underscore the compound’s role in regulating cellular metabolism and homeostasis.
Transport and Distribution
Within cells and tissues, L-Leucyl-L-alanine is transported and distributed through specific amino acid transporters. The L-type amino acid transporter 1 (LAT1) is one such transporter that facilitates the uptake of L-Leucyl-L-alanine into cells . This transporter is predominantly expressed in tissues such as the brain, placenta, and certain types of cancer, highlighting the compound’s potential for targeted delivery in therapeutic applications .
Subcellular Localization
L-Leucyl-L-alanine is localized to specific subcellular compartments, where it exerts its biochemical effects. The compound can be found in the cytoplasm, where it interacts with enzymes involved in protein synthesis and degradation . Additionally, L-Leucyl-L-alanine may localize to lysosomes, where it influences autophagy and cellular stress responses . These localization patterns are essential for understanding the compound’s role in cellular function and regulation.
准备方法
合成路线和反应条件
亮氨酰丙氨酸的合成通常涉及使用偶联剂(如N,N-二环己基碳二亚胺(DCC))偶联亮氨酸和丙氨酸。该反应在温和条件下在二甲基甲酰胺(DMF)等有机溶剂中进行。 使用保护基团通常是必要的,以防止副反应并确保形成所需的二肽 .
工业生产方法
亮氨酰丙氨酸的工业生产可以通过固相肽合成 (SPPS) 实现。该方法涉及将受保护的氨基酸依次添加到固定在固体树脂上的不断增长的肽链中。 该过程是自动化的,并允许以高纯度高效生产肽 .
化学反应分析
反应类型
亮氨酰丙氨酸可以进行各种化学反应,包括:
氧化: 亮氨酰丙氨酸中的氨基酸残基在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 还原反应可用于修饰亮氨酰丙氨酸中的官能团。
常用试剂和条件
用于亮氨酰丙氨酸反应的常用试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂和 DCC 等偶联剂。 这些反应通常在受控温度和pH条件下在水性或有机溶剂中进行 .
形成的主要产物
亮氨酰丙氨酸反应形成的主要产物取决于特定的反应条件。 例如,氧化会导致形成氧化肽,而取代反应会导致形成具有不同官能团的修饰二肽 .
相似化合物的比较
亮氨酰丙氨酸可以与其他类似的二肽进行比较,例如:
亮氨酸-甘氨酸: 由亮氨酸和甘氨酸组成,这种二肽与亮氨酰丙氨酸相比具有不同的结构和功能特性。
丙氨酸-亮氨酸: 这种二肽与亮氨酰丙氨酸具有相同的氨基酸,但顺序相反,导致不同的化学和生物学性质。
亮氨酸-缬氨酸: 由亮氨酸和缬氨酸组成,这种二肽与亮氨酰丙氨酸相比具有不同的特性和应用.
亮氨酰丙氨酸是独特的,因为它具有特定的氨基酸组成,以及由此产生的结构和功能特性。它能够形成稳定的肽键并参与各种生化反应,使其成为科学研究和工业应用中的一种宝贵化合物。
属性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-5(2)4-7(10)8(12)11-6(3)9(13)14/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQGMTRYSIHDAC-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884368 | |
| Record name | L-Alanine, L-leucyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | Leucyl-alanine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15165 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Leucylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028922 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7298-84-2 | |
| Record name | L-Leucyl-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7298-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leucyl-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007298842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Alanine, L-leucyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Alanine, L-leucyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-leucyl-L-alanine hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEUCYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5Z5KX9GYZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Leucylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028922 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of L-Leucyl-L-alanine?
A1: L-Leucyl-L-alanine has the molecular formula C9H18N2O3 and a molecular weight of 202.25 g/mol. [, , ]
Q2: Are there any unique structural features of L-Leucyl-L-alanine revealed by spectroscopic data?
A2: Yes, X-ray crystallography of L-Leucyl-L-alanine reveals an extended zwitterionic structure. The peptide bond exhibits a trans configuration with slight deviations from planarity. Interestingly, the crystal packing forms channels occupied by solvent molecules, such as disordered dimethyl sulfoxide (DMSO). [, ]
Q3: What is the significance of the cyclic water pentamers observed in the crystal structure of L-Leucyl-L-alanine tetrahydrate?
A3: The presence of cyclic water pentamers in L-Leucyl-L-alanine tetrahydrate is unique. These pentamers exhibit idealized hydrogen-bond cooperativity and contribute to the formation of water channels within the crystal structure. These channels, alongside hydrophobic aggregates of peptide side chains, are situated between hydrophilic sheets composed of peptide main chains. []
Q4: How is L-Leucyl-L-alanine used in the study of aminopeptidases?
A4: L-Leucyl-L-alanine serves as a valuable substrate for assessing aminopeptidase activity. By monitoring the hydrolysis of L-Leucyl-L-alanine, researchers can determine enzyme kinetics and explore the impact of various factors, including inhibitors, on enzyme function. [, , , , ]
Q5: Can you elaborate on the use of L-Leucyl-L-alanine in a spectrophotometric aminopeptidase assay?
A5: In a spectrophotometric assay, L-Leucyl-L-alanine is hydrolyzed by aminopeptidase to produce L-alanine. The released L-alanine is then enzymatically converted to pyruvate, which in turn is reduced to lactate. This reaction, coupled with the oxidation of NADH to NAD+, allows for the continuous monitoring of aminopeptidase activity by measuring absorbance changes at 340 nm. []
Q6: How does the site of L-Leucyl-L-alanine hydrolysis in the hamster intestine provide insights into peptide absorption mechanisms?
A6: Studies using hamster intestinal sacs categorized L-Leucyl-L-alanine as a class 2 (superficial) dipeptide, indicating its hydrolysis occurs at the surface or within the brush border membrane of intestinal cells. This classification suggests a distinct absorption mechanism compared to class 1 (deep) dipeptides, which are hydrolyzed intracellularly. These findings contribute to our understanding of the diverse pathways involved in peptide absorption. []
Q7: What role does L-Leucyl-L-alanine play in research on thermolysin, a bacterial metalloproteinase?
A7: L-Leucyl-L-alanine derivatives, particularly N-[3-(2-furyl)acryloyl]-L-leucyl-L-alanine amide (FALAA), are commonly employed as substrates to investigate the enzymatic activity of thermolysin. By analyzing the hydrolysis rates of FALAA and similar substrates, researchers can elucidate the enzyme's kinetic parameters, substrate specificity, and the impact of various factors, such as metal ions, on its activity. [, ]
Q8: How does L-Leucyl-L-alanine contribute to understanding the activation of thermolysin by salts?
A8: Research using L-Leucyl-L-alanine-based substrates, such as N-[3-(2-furyl)acryloyl]-L-leucyl-L-alanine amide, has shown that high salt concentrations enhance thermolysin activity by increasing the turnover number (kcat) rather than affecting substrate binding (Km). This suggests that salts primarily impact the catalytic efficiency of the enzyme. []
Q9: Has L-Leucyl-L-alanine been used in studies investigating Pseudomonas aeruginosa elastase?
A9: Yes, L-Leucyl-L-alanine derivatives, such as furylacryloyl-glycyl-L-leucyl-L-alanine, have been instrumental in studying Pseudomonas aeruginosa elastase. This chromogenic substrate allows for the easy monitoring of elastase activity, aiding in the development and evaluation of potential inhibitors against this important virulence factor. [, ]
Q10: How does incorporating L-Leucyl-L-alanine into methacrylamide monomers influence radical polymerization?
A10: Studies have shown that incorporating L-Leucyl-L-alanine into methacrylamide monomers results in polymers with unique properties. For instance, poly(N-methacryloyl-L-leucyl-L-alanine methyl ester) exhibits a higher thermal stability compared to its monomeric counterpart, as evidenced by its elevated 10% weight loss temperature. []
Q11: What effect does the length of the peptide chain have on the radical polymerization of methacrylamide monomers containing L-Leucyl-L-alanine?
A11: Research indicates that increasing the length of the L-Leucyl-L-alanine oligopeptide chain in methacrylamide monomers leads to decreased monomer conversion and lower degrees of polymerization. This suggests that longer peptide chains might hinder the accessibility of the reactive groups during the polymerization process. []
Q12: How is L-Leucyl-L-alanine employed in phenylketonuria (PKU) screening?
A12: L-Leucyl-L-alanine plays a crucial role in a modified fluorometric method for detecting phenylalanine in newborn blood samples. By enhancing the fluorescence of the phenylalanine-ninhydrin reaction product, L-Leucyl-L-alanine increases the sensitivity and accuracy of PKU screening, enabling early diagnosis and treatment of this metabolic disorder. []
Q13: Can you elaborate on the significance of L-Leucyl-L-alanine in studying changes in digestive enzymes after intestinal resection?
A13: Following intestinal resection, adaptive changes occur in the remaining intestine to compensate for the lost digestive and absorptive capacity. L-Leucyl-L-alanine, as a substrate for dipeptide hydrolase, serves as a marker to study these changes. Research has shown that while the total dipeptide hydrolase activity increases after resection, the specific activity per unit of DNA decreases, suggesting a complex interplay between cellular hyperplasia and enzyme adaptation. [, ]
Q14: What is the role of L-Leucyl-L-alanine in investigating lysosomal elastase activity in human polymorphonuclear leukocytes (PMNs)?
A14: Researchers used E. coli labeled with [3H]arginine, pretreated with an elastase inhibitor, and fed to PMNs. The study demonstrated that inhibiting elastase activity reduced the release of trichloroacetic acid-soluble radioactivity from E. coli, suggesting that PMN elastase plays a role in the digestion of bacterial proteins after phagocytosis. This finding highlights the importance of elastase in the innate immune response. []
Q15: How is L-Leucyl-L-alanine utilized in solid-phase peptide synthesis and degradation?
A15: L-Leucyl-L-alanine has been used as a model peptide in automated solid-phase synthesis and degradation studies. This approach allows researchers to investigate the efficiency and limitations of automated peptide synthesis and degradation techniques, paving the way for the development of more sophisticated and efficient methods for peptide and protein engineering. []
- Exploring the potential use of L-Leucyl-L-alanine derivatives as inhibitors for specific enzymes, such as Pseudomonas aeruginosa elastase, for therapeutic applications. [, ]
- Investigating the impact of L-Leucyl-L-alanine on the activity and regulation of lysine transfer ribonucleic acid synthetase in bacteria. []
- Utilizing computational chemistry and modeling techniques to elucidate the interactions between L-Leucyl-L-alanine and its target enzymes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


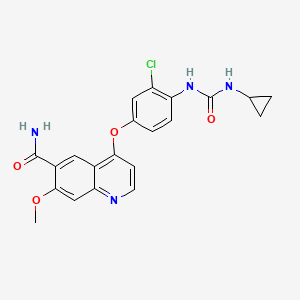
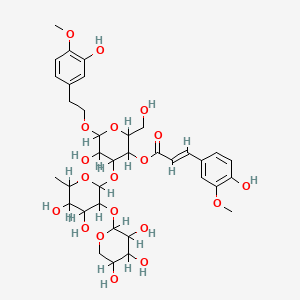
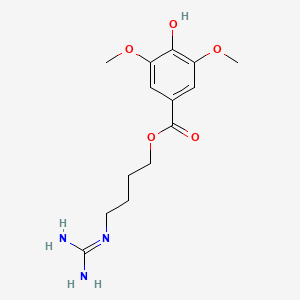
![(8R,9S,11R,13S,14S,15R,16S)-7-ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B1674738.png)
